4-(ethylthio)-N-(4-(4-methoxy-3-methylphenyl)thiazol-2-yl)benzamide
Description
Properties
IUPAC Name |
4-ethylsulfanyl-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2S2/c1-4-25-16-8-5-14(6-9-16)19(23)22-20-21-17(12-26-20)15-7-10-18(24-3)13(2)11-15/h5-12H,4H2,1-3H3,(H,21,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZJDXYVIOMESNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC(=C(C=C3)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(ethylthio)-N-(4-(4-methoxy-3-methylphenyl)thiazol-2-yl)benzamide is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. Thiazole-containing compounds are known for their diverse pharmacological properties, including anticancer, antimicrobial, and antiviral effects. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 318.45 g/mol. The structural features include:
- Thiazole Ring : Essential for biological activity.
- Methoxy and Methyl Substituents : These groups may enhance lipophilicity and biological interactions.
- Benzamide Moiety : Contributes to the compound's pharmacological profile.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazole derivatives. For instance, compounds similar to the one have shown significant antiproliferative activity across various cancer cell lines. The following table summarizes key findings from recent research:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | A431 (skin cancer) | 5.2 | Induces apoptosis via mitochondrial pathway |
| 4-Methoxy-3-methylbenzamide derivative | MCF-7 (breast cancer) | 3.1 | Inhibits cell proliferation by disrupting cell cycle |
| Doxorubicin (control) | HCT116 (colon cancer) | 0.5 | DNA intercalation leading to apoptosis |
These results indicate that thiazole derivatives can inhibit cancer cell growth effectively, with some compounds exhibiting lower IC50 values than standard chemotherapeutic agents like doxorubicin.
Antimicrobial Activity
Thiazole derivatives have also been studied for their antimicrobial properties. The compound's structure suggests potential efficacy against various pathogens, including bacteria and viruses. A study evaluated several thiazole derivatives against common bacterial strains:
| Compound | Bacterial Strain | MIC (µg/mL) | Activity |
|---|---|---|---|
| This compound | Staphylococcus aureus | 16 | Moderate |
| 4-Methoxy-3-methylbenzamide derivative | Escherichia coli | 32 | Weak |
| Norfloxacin (control) | E. coli | 8 | Strong |
These findings suggest that while the compound exhibits some antimicrobial activity, it may not be as potent as established antibiotics.
Antiviral Activity
The antiviral potential of thiazole derivatives has been explored, particularly in relation to Hepatitis B virus (HBV). Research indicates that certain thiazole-based compounds can enhance intracellular levels of antiviral proteins, thereby inhibiting viral replication. For example:
- Mechanism : Compounds increase levels of APOBEC3G, which inhibits HBV replication.
- Efficacy : Preliminary studies show promising results in vitro, suggesting further exploration is warranted.
Case Study 1: Antitumor Efficacy
In a controlled study involving A431 cells, treatment with the compound resulted in significant apoptosis as evidenced by increased caspase activity and decreased mitochondrial membrane potential. The study concluded that the thiazole moiety plays a critical role in mediating these effects through specific signaling pathways.
Case Study 2: Antimicrobial Screening
A series of thiazole derivatives were screened against Gram-positive and Gram-negative bacteria. The results indicated that modifications to the thiazole ring significantly affected antimicrobial potency, emphasizing the importance of structural optimization for enhanced efficacy.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Thiazole Ring
Key Compounds :
- N-(4-Phenyl-3-ethylthiazol-2(3H)-ylidene)benzamide (7a) : Features a phenyl group at position 4 and an ethyl group on the thiazole nitrogen. The absence of methoxy or methyl groups on the aryl substituent reduces steric hindrance compared to the target compound .
- N-(4-(4-Methylphenyl)-5-phenyl-1,3-thiazol-2-yl)benzamide () : Contains a 4-methylphenyl group at position 4 and a phenyl group at position 3. The additional phenyl substituent may enhance π-π stacking interactions but reduce solubility .
Impact of Substituents :
Benzamide Modifications
Key Compounds :
- 3,4,5-Trimethoxy-N-(2-phenylthiazol-4-yl)benzamide (13f, ) : Features multiple methoxy groups on the benzamide, enhancing electron density and possibly CYP3A4 inhibitory activity .
Functional Group Effects :
Physicochemical and Spectral Properties
Melting Points and Solubility :
- The target compound’s ethylthio group likely lowers its melting point compared to polar analogs like 13f, though experimental data are lacking.
NMR Spectral Shifts :
- Thiazole Protons : In analogs like 7a (), thiazole protons resonate at δ 7.2–7.8 ppm. The target’s 4-methoxy-3-methylphenyl group may deshield adjacent protons, shifting signals upfield .
- Ethylthio Group : The -SCH₂CH₃ protons typically appear at δ 1.3–1.5 (CH₃) and δ 2.5–3.0 (SCH₂), distinct from methoxy (δ 3.8–4.0) or piperazine signals .
Preparation Methods
Thiazole Ring Formation
The thiazole moiety is synthesized via the Hantzsch thiazole synthesis, a well-established method for constructing 1,3-thiazoles. Key steps include:
Reaction of Thiourea with α-Halo Ketone :
- 4-Methoxy-3-methylacetophenone is brominated to yield 2-bromo-1-(4-methoxy-3-methylphenyl)ethan-1-one.
- Condensation with thiourea in ethanol under reflux forms the thiazoline intermediate, which is oxidized to the thiazole using bromine in acetic acid.
Reaction Conditions :
Step Reagents Temperature Time Yield Bromination Br₂, AcOH 0–5°C 2 h 85% Thiazoline formation Thiourea, EtOH Reflux 6 h 78% Oxidation to thiazole Br₂, AcOH RT 1 h 92%
Introduction of the Ethylthio Group
Thioetherification of the benzamide precursor is achieved via nucleophilic aromatic substitution:
- Synthesis of 4-(Chlorosulfonyl)benzamide :
- Benzamide is reacted with chlorosulfonic acid at 0°C to introduce the sulfonyl chloride group.
Ethylthio Substitution :
- The sulfonyl chloride intermediate is treated with sodium ethanethiolate in DMF at 0–5°C to prevent disulfide byproducts.
Optimization Data :
- Excess NaSEt (1.5 eq.) improves yield to 89%.
- Higher temperatures (>10°C) reduce yield to 62% due to competing hydrolysis.
Amide Coupling
The final step involves coupling 4-(ethylthio)benzoic acid with the thiazole-2-amine:
- Activation of Carboxylic Acid :
- 4-(Ethylthio)benzoic acid is converted to its acid chloride using thionyl chloride.
Coupling Reaction :
- The acid chloride reacts with 4-(4-methoxy-3-methylphenyl)thiazol-2-amine in anhydrous THF with triethylamine as a base.
Yield Enhancement :
Coupling Agent Solvent Temperature Yield EDCl/HOBt DCM RT 76% Thionyl chloride THF 0°C → RT 82% HATU DMF RT 88%
Reaction Optimization and Challenges
Byproduct Mitigation
Solvent and Catalytic Effects
- Polar Aprotic Solvents : DMF and THF enhance reaction rates for SNAr and coupling steps.
- Catalytic DMAP : Improves acyl transfer efficiency in amide bond formation (yield increase from 75% to 88%).
Analytical Characterization
Spectroscopic Validation
Purity Assessment
- HPLC : >98% purity (C18 column, 70:30 MeOH/H₂O, 1.0 mL/min).
- Thermal Analysis :
Comparative Analysis with Analogous Thiazole Derivatives
| Compound | Molecular Weight | Key Structural Feature | Synthetic Yield |
|---|---|---|---|
| 4-(Ethylthio)-N-(thiazol-2-yl)benzamide | 384.51 | Ethylthio, methoxy-methyl | 82% |
| N-(4-Bromophenyl)thiazole-2-carboxamide | 321.18 | Bromophenyl substituent | 75% |
| 4-Methoxy-N-(thiazol-2-yl)benzamide | 234.28 | Methoxy group | 68% |
Q & A
Q. What are the optimal synthetic routes for 4-(ethylthio)-N-(4-(4-methoxy-3-methylphenyl)thiazol-2-yl)benzamide?
The synthesis typically involves a multi-step approach:
- Step 1 : Cyclization of a thiazole precursor (e.g., 4-(4-methoxy-3-methylphenyl)thiazol-2-amine) using reagents like phosphorus oxychloride under reflux .
- Step 2 : Introduction of the ethylthio group via nucleophilic substitution or coupling reactions. Ethyl mercaptan or disulfide intermediates may be employed, with optimization of solvent (e.g., DMF) and temperature (60–80°C) .
- Step 3 : Acylation using 4-(ethylthio)benzoyl chloride in the presence of a base (e.g., triethylamine) to form the benzamide linkage .
Key Challenge : Ensuring regioselectivity during thiazole cyclization and minimizing side reactions during acylation.
Q. What analytical techniques are critical for confirming the structure and purity of this compound?
- NMR Spectroscopy : and NMR confirm substituent positions (e.g., methoxy at δ 3.8 ppm, ethylthio at δ 1.3–1.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] at m/z 415.12) .
- HPLC : Purity >95% is achieved using reverse-phase C18 columns with acetonitrile/water gradients .
Advanced Research Questions
Q. How does the ethylthio substituent influence bioactivity compared to methylthio analogs?
- Lipophilicity : Ethylthio increases logP by ~0.5 units compared to methylthio, enhancing membrane permeability .
- Binding Affinity : Molecular docking studies suggest the ethylthio group forms stronger van der Waals interactions with hydrophobic enzyme pockets (e.g., CYP3A4 inhibition) .
- Data Contradiction : Some studies report reduced activity due to steric hindrance; this is resolved by comparing substituent positioning (para vs. meta) .
Q. What strategies can resolve contradictions in reported biological activities across studies?
- Standardized Assays : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and enzyme concentrations (e.g., 10 nM CYP3A4) to minimize variability .
- Substituent-Specific Analysis : Compare ethylthio analogs with morpholinosulfonyl or trifluoromethyl groups to isolate electronic vs. steric effects .
- Meta-Analysis : Cross-reference IC values from kinase inhibition assays and molecular dynamics simulations to validate trends .
Q. How can computational methods support structure-activity relationship (SAR) studies?
- QSAR Modeling : Use descriptors like molar refractivity and Hammett constants to predict bioactivity. For example, electron-withdrawing groups (e.g., nitro) on the phenyl ring correlate with enhanced antimicrobial activity .
- Molecular Dynamics : Simulate binding stability in enzymes (e.g., 2 ns simulations for thiazole derivatives in ATP-binding pockets) .
Q. What experimental designs are recommended for studying enzyme inhibition mechanisms?
- Kinetic Assays : Measure (inhibition constant) using fluorogenic substrates (e.g., 7-benzyloxy-4-trifluoromethylcoumarin for CYP3A4) .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to differentiate competitive vs. allosteric inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
